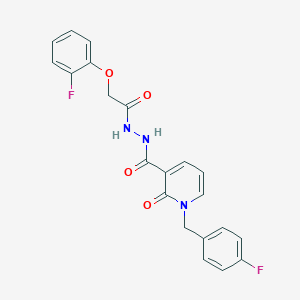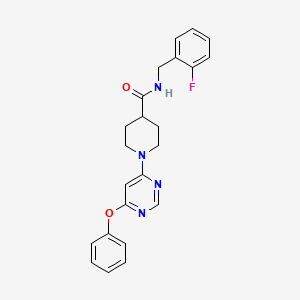
(2-AMINOBUTYL)(BENZYL)METHYLAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-AMINOBUTYL)(BENZYL)METHYLAMINE is an organic compound with the molecular formula C12H20N2 and a molecular weight of 192.306 g/mol. This compound is characterized by the presence of a benzyl group and a methyl group attached to a butane-1,2-diamine backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (2-AMINOBUTYL)(BENZYL)METHYLAMINE typically involves the reaction of benzylamine with methylamine in the presence of a butane-1,2-diamine precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process. Industrial production methods may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
(2-AMINOBUTYL)(BENZYL)METHYLAMINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts such as Pd/C to produce reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted amine products. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), varying temperatures, and specific catalysts to drive the reactions to completion.
Scientific Research Applications
(2-AMINOBUTYL)(BENZYL)METHYLAMINE is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, including its role as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which (2-AMINOBUTYL)(BENZYL)METHYLAMINE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzyl and methyl groups enhance its binding affinity to these targets, facilitating various biochemical pathways. The compound can act as an inhibitor or activator, depending on the specific context of its application .
Comparison with Similar Compounds
(2-AMINOBUTYL)(BENZYL)METHYLAMINE can be compared with similar compounds such as:
N-benzyl-N-methylamine: Lacks the butane-1,2-diamine backbone, resulting in different chemical properties and applications.
N-methylbutane-1,2-diamine: Does not have the benzyl group, affecting its binding affinity and reactivity.
N-benzylbutane-1,2-diamine: Missing the methyl group, which influences its overall chemical behavior. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-N-benzyl-1-N-methylbutane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-3-12(13)10-14(2)9-11-7-5-4-6-8-11/h4-8,12H,3,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRQBWNNCPAUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN(C)CC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide](/img/structure/B2790208.png)






![4-cyclopropyl-6-(2-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2790220.png)

![11,13-Dimethyl-4,5,7,11,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraene-10,12-dione](/img/structure/B2790222.png)




